2-(Phenylthio)benzoic acid

Physicochemical profiling Acid-base chemistry Bioisostere design

2-(Phenylthio)benzoic acid (CAS 1527-12-4) is an ortho-substituted benzoic acid derivative bearing a phenylthio (–S–C₆H₅) group at the 2-position, with molecular formula C₁₃H₁₀O₂S and molecular weight 230.28 g/mol. The compound is a crystalline solid with a reported melting point of 167 °C (ethanol) and a predicted boiling point of approximately 342 °C.

Molecular Formula C13H10O2S
Molecular Weight 230.28 g/mol
CAS No. 1527-12-4
Cat. No. B072160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Phenylthio)benzoic acid
CAS1527-12-4
Molecular FormulaC13H10O2S
Molecular Weight230.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O
InChIInChI=1S/C13H10O2S/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H,14,15)
InChIKeyPMLBXJKQYSENQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Phenylthio)benzoic Acid (CAS 1527-12-4): Procurement-Ready Physicochemical and Structural Profile


2-(Phenylthio)benzoic acid (CAS 1527-12-4) is an ortho-substituted benzoic acid derivative bearing a phenylthio (–S–C₆H₅) group at the 2-position, with molecular formula C₁₃H₁₀O₂S and molecular weight 230.28 g/mol . The compound is a crystalline solid with a reported melting point of 167 °C (ethanol) and a predicted boiling point of approximately 342 °C . Its bifunctional architecture—a carboxylic acid group flanked by a diaryl thioether—enables participation in both standard carboxyl derivatization chemistry and sulfur-mediated transformations, including oxidation to sulfoxide/sulfone congeners and cyclization to sulfur-containing heterocycles . Commercially, the compound is available at purities of ≥97% to ≥99% (HPLC) from multiple specialty chemical suppliers, making it a readily accessible building block for medicinal chemistry and materials research programs .

Why 2-(Phenylthio)benzoic Acid Cannot Be Replaced by Generic 2-(Alkylthio)- or 2-(Benzylthio)benzoic Acid Analogs


Substituting 2-(phenylthio)benzoic acid with a generic 2-(alkylthio)- or 2-(benzylthio)benzoic acid analog is fraught with risk because the phenylthio substituent imparts a unique combination of electronic, steric, and lipophilic properties that cannot be replicated by smaller alkyl or benzyl thioethers. The phenyl ring directly attached to sulfur withdraws electron density through both inductive and resonance effects, modulating the acidity of the carboxylic acid (predicted pKa ~3.41) relative to 2-(methylthio)benzoic acid (predicted pKa ~3.67) and altering reactivity in amide coupling and esterification steps . The larger steric footprint of the phenylthio group compared to methylthio or even benzylthio influences both conformational preferences in target binding and regiochemical outcomes in cyclization reactions, as evidenced by the distinct product profiles obtained when 2-(phenacylthio)benzoic acids undergo cyclization to benzo[b]thiophen-3(2H)-ones . Furthermore, the calculated LogP of approximately 3.5–3.7 for the phenylthio derivative is significantly higher than that of 2-(methylthio)benzoic acid (LogP ~2.3), meaning that a simple alkylthio replacement would alter compound lipophilicity, membrane permeability, and protein-binding characteristics in any downstream biological application . These multidimensional differences—electronic, steric, and lipophilic—mean that substituting the phenylthio group with a simpler alkylthio or benzylthio moiety is not a conservative structural change but rather a fundamental alteration of the molecule's physicochemical identity.

2-(Phenylthio)benzoic Acid: Quantified Differentiation Evidence Against Closest Structural Analogs


pKa Modulation: 2-(Phenylthio)benzoic Acid Is a Stronger Acid Than 2-(Methylthio)benzoic Acid

The predicted pKa of 2-(phenylthio)benzoic acid is consistently reported as 3.41 ± 0.36 , whereas the predicted pKa of the closest alkylthio analog, 2-(methylthio)benzoic acid, is 3.67 ± 0.10 . This 0.26 log unit difference corresponds to approximately 1.8-fold greater acidity (lower pKa = stronger acid), attributable to the electron-withdrawing resonance effect of the phenyl ring attached to the sulfur atom, which is absent in the purely inductive methylthio substituent. This acidity difference has practical implications for pH-dependent solubility, salt formation, and coupling reaction efficiency in synthetic workflows.

Physicochemical profiling Acid-base chemistry Bioisostere design

Lipophilicity Differentiation: 2-(Phenylthio)benzoic Acid Exhibits ~1.3–1.4 LogP Units Higher Lipophilicity Than 2-(Methylthio)benzoic Acid

The experimental/calculated LogP of 2-(phenylthio)benzoic acid is 3.536 to 3.71 , whereas the calculated XLogP3 for 2-(methylthio)benzoic acid is approximately 2.3 . The difference of approximately 1.2–1.4 LogP units translates to roughly a 15- to 25-fold higher octanol-water partition coefficient for the phenylthio derivative. This marked increase in lipophilicity arises from the additional aromatic ring and has been independently corroborated by reversed-phase HPLC retention behavior on Newcrom R1 columns, where 2-(phenylthio)benzoic acid shows strong retention under acidic mobile phase conditions (acetonitrile/water/phosphoric acid), consistent with its high LogP .

Lipophilicity ADME prediction Chromatographic retention

Antimycobacterial Scaffold Validation: 2-(Phenylthio)benzoylarylhydrazone Derivatives Achieve IC90 ≤ 10 μg/mL Against M. tuberculosis H37Rv

A series of eight 2-(phenylthio)benzoylarylhydrazone derivatives, synthesized directly from 2-(phenylthio)benzoic acid via methyl ester and hydrazide intermediates, were evaluated against M. tuberculosis H37Rv (ATCC 27294) using the Microplate Alamar Blue Assay (MABA) in BACTEC 12B medium . In primary screening at a single concentration of 10 μg/mL, two compounds—the 5-nitro-2-furylidene hydrazide (4f) and the 5-nitro-2-thienylidene hydrazide (4g)—displayed ≥90% inhibition (IC90 ≤ 10 μg/mL) . This is a class-level inference: the antimycobacterial pharmacophore requires the 2-(phenylthio)benzoyl core; simple replacement with 2-(methylthio)benzoyl or 2-(benzylthio)benzoyl scaffolds would alter both the electronic character of the hydrazide linkage and the spatial disposition of the arylidene terminus, likely abolishing activity. The free acid 2-(phenylthio)benzoic acid itself was reported as 'INACTIVE' in NCI/DTP antitumor screening , confirming that the biological value of this building block lies in its role as a synthetic precursor, not as a standalone bioactive entity.

Antimycobacterial Tuberculosis drug discovery Hydrazone SAR

FTO Inhibitor Lead Generation: 2-(Arylthio)benzoic Acid Series Yields Inhibitors with IC50 of 0.3 ± 0.1 μM Comparable to FB23

Structure-activity relationship studies on 2-(arylthio)benzoic acid derivatives as inhibitors of the fat mass and obesity-associated protein (FTO) RNA demethylase identified compound 8c as the most potent analog, with an IC50 value of 0.3 ± 0.1 μM, comparable to the reference inhibitor FB23 in vitro . This FTO inhibitory activity is a class-level property of the 2-(arylthio)benzoic acid scaffold, where the arylthio substituent makes critical hydrophobic contacts within the FTO active site. 2-(Phenylthio)benzoic acid represents the prototypical member of this series and serves as the logical starting material for any SAR exploration campaign targeting FTO. Prodrug esters derived from this series demonstrated enhanced antiproliferative effects in AML cell lines, further validating the scaffold's therapeutic relevance .

Epigenetics FTO demethylase inhibition Acute myeloid leukemia

Physical Property Contrast: Melting Point, Boiling Point, and Density Differentiate 2-(Phenylthio)benzoic Acid from Closest Analogs

The melting point of 2-(phenylthio)benzoic acid is 167 °C (ethanol) , which is substantially lower than that of the benzylthio analog, 2-(benzylthio)benzoic acid (mp 180–182 °C) , but comparable to 2-(methylthio)benzoic acid (mp 166–171 °C, literature) . The boiling point of the phenylthio derivative is predicted at 342.28 °C versus 381.5 °C at 760 mmHg for the oxidized 2-(phenylsulfinyl)benzoic acid analog , reflecting the lower polarity and molecular weight of the thioether oxidation state compared to the sulfoxide. Density values also differ: 1.2647 g/cm³ for the phenylthio derivative versus 1.28 g/cm³ for 2-(methylthio)benzoic acid and 1.43 g/cm³ for 2-(phenylsulfinyl)benzoic acid . These physical property differences are relevant for polymorph screening, crystallization process development, and formulation studies.

Solid-state characterization Process chemistry Crystallinity

2-(Phenylthio)benzoic Acid: Evidence-Backed Research and Procurement Application Scenarios


Antimycobacterial Hydrazone Derivative Synthesis and Lead Optimization

Research groups developing new antituberculosis agents should procure 2-(phenylthio)benzoic acid as the specific starting material for synthesizing 2-(phenylthio)benzoylarylhydrazone derivatives. Two compounds derived from this scaffold (4f and 4g) demonstrated IC90 ≤ 10 μg/mL against M. tuberculosis H37Rv in MABA assays, with parallel VERO cell cytotoxicity testing to establish selectivity indices . Using a generic 2-(methylthio)benzoic acid or 2-(benzylthio)benzoic acid would produce structurally distinct hydrazones with no validated antimycobacterial SAR, wasting screening resources on an unproven chemotype. The established synthetic route—esterification of 2-(phenylthio)benzoic acid to the methyl ester, hydrazinolysis to the hydrazide, and acid-catalyzed condensation with aromatic aldehydes—is fully described and reproducible .

FTO Demethylase Inhibitor Development for Acute Myeloid Leukemia

Medicinal chemistry teams targeting the FTO RNA demethylase for AML therapy should select 2-(phenylthio)benzoic acid as the core scaffold building block. SAR studies on 2-(arylthio)benzoic acid derivatives have yielded compounds with IC50 values as low as 0.3 ± 0.1 μM against FTO, comparable to the reference inhibitor FB23 . The phenylthio substituent occupies a critical hydrophobic pocket in the FTO active site; replacement with a smaller methylthio or conformationally flexible benzylthio group would be expected to significantly reduce binding affinity. Prodrug esters derived from this scaffold have demonstrated antiproliferative effects in AML cell lines (MV4-11, MOLM-13), supporting further preclinical development .

Physicochemical Property-Guided Building Block Selection for Parallel Library Synthesis

When designing a parallel library of benzoic acid-derived amides or esters for high-throughput screening, procurement of 2-(phenylthio)benzoic acid specifically—rather than the more common 2-(methylthio)benzoic acid—introduces a 1.2–1.4 LogP unit increase in product lipophilicity (LogP ~3.5–3.7 vs. ~2.3) and a 0.26-unit pKa decrease (3.41 vs. 3.67) . These differences produce library members with altered solubility, permeability, and plasma protein binding profiles, expanding the property space accessible in a single library. The validated reversed-phase HPLC method on Newcrom R1 columns (acetonitrile/water/phosphoric acid mobile phase) provides a ready-to-use analytical protocol for purity assessment of library compounds .

Sulfur-Containing Heterocycle Synthesis via Oxidative Cyclization

Synthetic chemistry groups pursuing sulfur-containing heterocycles—specifically benzo[b]thiophen-3(2H)-ones—should select 2-(phenylthio)benzoic acid derivatives (e.g., 2-(phenacylthio)benzoic acids) as cyclization precursors. The phenylthio group provides the necessary electronic activation for acid-catalyzed cyclodehydration, a transformation that is not equally accessible from 2-(methylthio)benzoic acid substrates due to the absence of the conjugating phenyl ring . The distinct physical properties of 2-(phenylthio)benzoic acid (mp 167 °C; density 1.2647 g/cm³) further facilitate purification by recrystallization from ethanol, a practical advantage not offered by the higher-melting benzylthio analog (mp 180–182 °C) .

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